![molecular formula C11H16ClNO B2522347 8-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride CAS No. 3880-76-0](/img/structure/B2522347.png)
8-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride
Overview
Description
The compound 8-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is a derivative of tetrahydronaphthalene, which is a saturated analog of naphthalene. It contains an amine group at the second position and a methoxy group at the eighth position. This structure is related to compounds that have been synthesized for their potential biological activities.
Synthesis Analysis
The synthesis of a related compound, 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, has been reported as a multi-step process starting from 2-naphthoic acid. The synthesis involves bromination, esterification, substitution with sodium methoxide in the presence of copper(I) iodide, Birch reduction, Curtius rearrangement, and hydrogenolysis, resulting in the formation of the biologically active compound as a hydrogen chloride salt . Although the synthesis of the exact compound , 8-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride, is not detailed, the methods used for the 5-methoxy analog could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of tetrahydronaphthalene derivatives is characterized by the presence of a four-membered saturated ring fused to a six-membered saturated ring. The presence of substituents such as methoxy and amine groups can influence the molecular conformation and properties. In related compounds, the atropisomerism phenomenon, which is a form of stereoisomerism resulting from restricted rotation about a bond, has been observed and studied using techniques such as variable-temperature nuclear magnetic resonance (VTNMR) and chemical quantum calculations .
Chemical Reactions Analysis
Tetrahydronaphthalene derivatives can undergo various chemical reactions depending on the functional groups present. For instance, the one-pot reaction of 5,6,7,8-tetrahydronaphthalen-1-amine with mercaptoacetic acid and arenealdehydes can yield 1,3-thiazolidin-4-ones or 1,4-benzothiazepin-2-ones depending on the electron-withdrawing or electron-donating nature of the aldehydes used . These reactions are catalyzed by p-TsOH and result in compounds with different biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of 8-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride would be influenced by its molecular structure. The presence of the amine group would make it a potential base, capable of forming salts with acids, such as the hydrochloride salt mentioned in the synthesis of the 5-methoxy analog . The methoxy group could affect the compound's solubility in organic solvents. The exact physical properties such as melting point, boiling point, and solubility would need to be determined experimentally. The chemical properties would include reactivity with acids and bases, potential for forming derivatives, and participation in reactions typical for amines and ethers.
Scientific Research Applications
Biological Activities and Applications
Chemical Composition and Biological Activity
Research into the chemical composition and biological activity of secondary metabolites in certain plants reveals a range of biological activities, including antiallergic, antihypotensive, antitumor, and antimicrobial effects among others. These studies often explore the potential therapeutic applications of natural compounds, suggesting a possible research interest in the biological activities of 8-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride if structurally related to these metabolites (Zolotykh et al., 2022).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that similar indole derivatives bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.
Mode of Action
This interaction could potentially involve binding to the target receptor and modulating its activity .
Biochemical Pathways
Indole derivatives, which are structurally similar, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound could potentially affect a wide range of biochemical pathways.
Result of Action
Given the broad range of biological activities exhibited by similar indole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 8-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride. Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s stability and its interaction with its targets .
properties
IUPAC Name |
8-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-13-11-4-2-3-8-5-6-9(12)7-10(8)11;/h2-4,9H,5-7,12H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFOHXLSNDZEHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CC(CC2)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20959602 | |
Record name | 8-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20959602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride | |
CAS RN |
3880-76-0 | |
Record name | 8-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20959602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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